
4-(2,5-Dihydroxyphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dihydroxyphenyl)butanoic acid is a chemical compound with the CAS number 77267-97-1 . Its molecular weight is 196.2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O4/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) . This indicates that the compound has a molecular structure with 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid showcases significant applications in the field of nanofluidics and synthetic ion channels. It is used as a photolabile protecting group to facilitate optical gating. This substance allows for the UV-light-triggered permselective transport of ionic species in aqueous solutions through synthetic ion channels. Its utility is evident in the creation of hydrophilic groups by irradiation, which modifies the inner surface of channels that are initially decorated with photolabile hydrophobic molecules. This property is pivotal for applications in light-induced controlled release, sensing, and information processing within nanofluidic devices (Ali et al., 2012).
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives
Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid, among them 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, have been explored for their antimicrobial properties. These compounds, after being transformed into derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, exhibited notable antimicrobial efficacy. Particularly, some synthesized compounds demonstrated significant activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against organisms such as Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Anti-inflammatory Properties of Phenolic Compounds from Eucommia ulmoides Oliv.
Phenolic compounds derived from the tender leaves of Eucommia ulmoides Oliv., like 3-{2-[1-(3′,4′-dihydroxy-phenyl)ethyl]-4,5-dihydroxyphenyl} propanoic acid, exhibit noteworthy anti-inflammatory effects. These compounds were tested for their ability to inhibit LPS-induced NO production in macrophage RAW264.7 cells, with some compounds demonstrating modest inhibitory activities. This highlights the potential of these phenolic compounds in the treatment of inflammation-related conditions (Ren et al., 2021).
Synthesis and Antibacterial, Anti-inflammatory Activity of Bis Acid Amides
Amides of 4-oxo-4-(substituted) butanoic acid were synthesized and evaluated for their pharmacological properties, particularly their antibacterial and anti-inflammatory activities. The compounds showcased promising results, indicating their potential as therapeutic agents in drug designing programs for addressing bacterial infections and inflammatory conditions (Mohan & Sreenivasa, 2016).
Eigenschaften
IUPAC Name |
4-(2,5-dihydroxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMDOCWYHKEGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

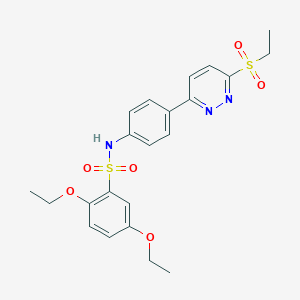
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2604479.png)
![3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2604481.png)
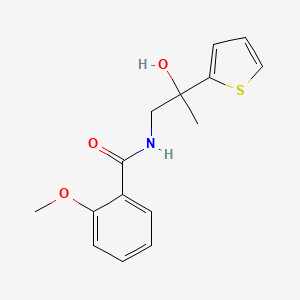
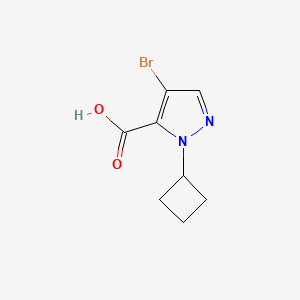
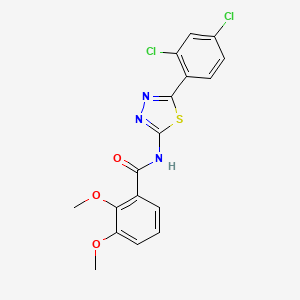
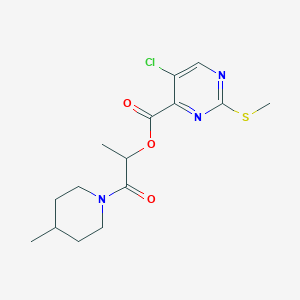

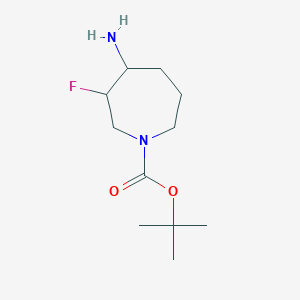
![2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2604490.png)
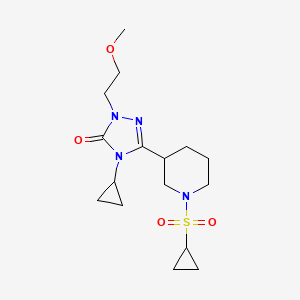
![1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604492.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2604496.png)